1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

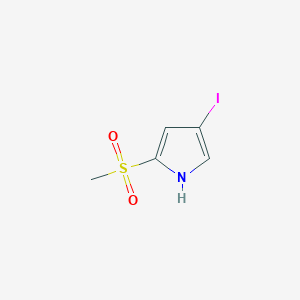

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is a chemical compound belonging to the pyrrole group. It is composed of iodine, sulfur, carbon, and hydrogen atoms, with the molecular formula C5H6INO2S and a molecular weight of 271.08 . This compound is notable for its unique structure, which includes an iodine atom and a methylsulfonyl group attached to the pyrrole ring.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- are currently unknown . These properties are crucial for understanding a compound’s bioavailability, or how much of the compound reaches its site of action in the body.

Preparation Methods

One common method includes the reaction of 4-iodopyrrole with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions. Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.

Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the iodine atom is replaced by a carbon-carbon bond.

Major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s derivatives have been studied for their potential biological activities, including anti-inflammatory and analgesic properties.

Comparison with Similar Compounds

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- can be compared with other similar compounds such as:

4-Iodo-1H-pyrrole: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

2-Methylsulfonyl-1H-pyrrole: Lacks the iodine atom, limiting its use in substitution and coupling reactions.

4-Bromo-2-(methylsulfonyl)-1H-pyrrole: Similar structure but with a bromine atom instead of iodine, which can affect the reactivity and selectivity in chemical reactions.

The uniqueness of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- lies in its combination of iodine and methylsulfonyl groups, providing a versatile platform for various chemical transformations and applications.

Biological Activity

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- features a pyrrole ring substituted with an iodine atom at the 4-position and a methylsulfonyl group at the 2-position. The presence of these functional groups can significantly influence the compound's reactivity and biological properties.

The biological activity of 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- has been linked to its interactions with various molecular targets. Notably, it has been studied as a potential inhibitor of Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. Research indicates that modifications to the pyrrole core can enhance binding affinity to these proteins, thereby promoting apoptosis in cancer cells .

Table 1: Binding Affinities and IC50 Values

| Compound | Target Protein | Binding Affinity (nM) | IC50 (H146 Cell Line) |

|---|---|---|---|

| 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)- | Bcl-2/Bcl-xL | TBD | TBD |

| Compound 4 | Bcl-2/Bcl-xL | 38 | 19 |

| Compound 12 | Bcl-2/Bcl-xL | TBD | TBD |

Structure-Activity Relationship (SAR)

The SAR studies have shown that the methylsulfonylamide group can effectively replace other substituents while maintaining high binding affinities to Bcl-2/Bcl-xL. This suggests that the methylsulfonyl group plays a crucial role in enhancing the compound's biological activity. Further modifications to the pyrrole scaffold have yielded compounds with improved potency against cancer cell lines .

Case Studies

Several studies have investigated the biological effects of pyrrole derivatives similar to 1H-Pyrrole, 4-iodo-2-(methylsulfonyl)-.

- Cancer Cell Inhibition : In a study involving small-cell lung cancer cell lines, compounds derived from pyrrole structures demonstrated significant cytotoxicity, with some achieving IC50 values in the low nanomolar range. These findings highlight the potential of pyrrole derivatives as chemotherapeutic agents .

- COX-2 Inhibition : Another study explored the use of pyrrole-based compounds as selective COX-2 inhibitors, revealing that certain modifications led to enhanced anti-inflammatory activity comparable to established drugs like Celecoxib .

- Antiviral Activity : Research on vinyl sulfone derivatives indicated that certain pyrrole analogs exhibited antiviral properties by irreversibly inhibiting viral cysteine proteases, which could be relevant for developing treatments against viral infections .

Properties

IUPAC Name |

4-iodo-2-methylsulfonyl-1H-pyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO2S/c1-10(8,9)5-2-4(6)3-7-5/h2-3,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLIUBXWGLSMFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CN1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.